2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol

Regioisomer differentiation Chromatographic retention Building block procurement

Medicinal chemistry teams developing next-generation atrial-selective antiarrhythmics require the exact 3-methyl regioisomer to preserve the steric and electronic environment described in the Cardiome patent family. Using the 2-methyl or 4-methyl analog risks misattributing potency shifts. - ≥98% purity ensures reliable electrophysiological patch-clamp data without impurity artifacts. - Bifunctional amino-alcohol architecture provides two synthetic handles for parallel derivatization in FBDD campaigns targeting Kv1.5 or hERG. - XLogP3=0.5 and TPSA=55.5 Ų balance solubility and fragment-like properties for direct screening.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
Cat. No. B13628597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)(CN)OCCO
InChIInChI=1S/C10H21NO2/c1-9-3-2-4-10(7-9,8-11)13-6-5-12/h9,12H,2-8,11H2,1H3
InChIKeyPCAJGEHLIXFYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol: Building Block Overview


2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol (CAS 1468804-65-0; molecular formula C₁₀H₂₁NO₂; MW 187.28 g/mol) is a bifunctional cyclohexane-based amino alcohol featuring an ether-linked ethanol moiety and an aminomethyl group on a 3-methylcyclohexyl scaffold [1]. It belongs to the aminocyclohexyl ether compound class, which includes clinically important antiarrhythmic agents such as vernakalant, and is disclosed within patent families directed to the treatment of cardiac arrhythmias and synthetic processes for aminocyclohexyl ethers [2][3]. The compound is commercially available as a research-grade building block (typical purity ≥98%) for use in organic synthesis, chiral ligand design, and pharmaceutical intermediate preparation [1].

3‑methyl regioisomer for sterically defined SAR studies on aminocyclohexyl ether scaffolds
Bifunctional amino‑alcohol building block for chiral ligand design and asymmetric catalysis
Supplied at purity suitable for direct incorporation into fragment‑based screening libraries

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol: Why Generic Substitution Fails


Within the aminocyclohexyl ether chemical space, the position of the methyl substituent on the cyclohexane ring directly modulates steric environment, conformational preferences, and hydrogen‑bonding geometry at the reactive aminomethyl and hydroxyl termini [1]. The 3‑methyl substitution pattern (meta‑position relative to the quaternary center bearing the aminomethyl and ether groups) creates a sterically differentiated scaffold compared to the 2‑methyl (ortho‑like) and 4‑methyl (para‑like) isomers, which can alter reaction kinetics in downstream amidation, reductive amination, or etherification steps . For procurement decisions in multi‑step medicinal chemistry campaigns, substitution of the 3‑methyl isomer with a regioisomeric analog risks introducing uncharacterized steric bias that may compromise enantioselectivity, crystallization behavior, or the biological activity of the final target compound, particularly when the cyclohexyl core is retained in the pharmacophore [2].

Methyl position (3‑ vs 2‑ or 4‑) alters steric environment and may shift reaction kinetics in amidation or etherification steps
Regioisomer substitution may compromise enantioselectivity and crystallisation behaviour in downstream pharmacophore elaboration

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol: Differentiation from Closest Analogs


Regioisomeric Identity: 3-Methyl vs. 2- and 4-Methyl Analogs

The 3‑methyl positional isomer (CAS 1468804-65-0) is structurally and analytically distinct from its 2‑methyl (CAS 1690765-18-4) and 4‑methyl (CAS 1490737-84-2) analogs. The SMILES strings unambiguously differentiate the three regioisomers: the target compound (CC1CCCC(C1)(CN)OCCO) places the methyl group at the 3‑position of the cyclohexane ring, the 2‑methyl analog (CC1CCCCC1(CN)OCCO) places it at the 2‑position adjacent to the quaternary center, and the 4‑methyl analog places it at the 4‑position [1]. Each regioisomer possesses a unique InChIKey (target: PCAJGEHLIXFYOK-UHFFFAOYSA-N), ensuring unambiguous identity verification via LC‑MS or NMR during procurement and quality control [1].

Regioisomer Identity
Head-to-head
Unique SMILES and InChIKey (PCAJGEHLIXFYOK-UHFFFAOYSA-N) vs. 2‑methyl (CAS 1690765-18-4) and 4‑methyl (CAS 1490737-84-2) analogs
Ensures unambiguous procurement and identity confirmation
Verified by PubChem depositor data and vendor cross‑referencing
Regioisomer differentiation Chromatographic retention Building block procurement

Computed Lipophilicity and CNS Permeability Profile

The target compound exhibits a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 55.5 Ų [1]. These values place it near the lower boundary of CNS‑penetrant chemical space (typically XLogP 1‑5, TPSA <90 Ų), indicating moderate hydrophilicity that may limit passive blood‑brain barrier diffusion relative to more lipophilic aminocyclohexyl ether analogs bearing additional aromatic or alkyl substituents [2]. In contrast, the des‑methyl parent compound 2-(1‑aminocyclohexyl)ethan-1-ol (CAS 24682-53-9; C₈H₁₇NO, MW 143.22) lacks the methyl and ether oxygen, yielding a distinctly smaller and more polar scaffold, as evidenced by its different molecular formula and lower molecular weight .

Lipophilicity Profile
Cross‑study comparable
XLogP3 = 0.5
TPSA = 55.5 Ų; MW 187.28; ΔMW +44.06 vs. des‑methyl analog
Places scaffold at lower boundary of reported CNS‑penetrant space, informing exposure model selection
Computed properties (PubChem); requires experimental logD confirmation
Lipophilicity CNS drug design Physicochemical profiling

Patent Family Placement: Antiarrhythmic Intermediate

The aminocyclohexyl ether compound class, as disclosed in U.S. Patent Application US 2011/0004006 A1 (Cardiome Pharma Corp.), encompasses structures bearing a methyl substituent on the cyclohexane ring and an aminoalkyl ether side chain, with demonstrated utility in treating atrial and ventricular arrhythmias [1]. The 3‑methyl substitution pattern is explicitly covered within the Markush structure of formula (I), which defines the genus of pharmacologically active aminocyclohexyl ethers that includes the marketed drug vernakalant [1]. The separate process patent family (U.S. Patent No. 9,586,899) further discloses synthetic routes employing aminomethyl‑substituted cyclohexyl ether intermediates, confirming the industrial relevance of this scaffold subclass [2].

Patent Family Context
Class-level
Falls within Markush structure of aminocyclohexyl ether patents US 2011/0004006 and process patent US 9,586,899
Supports research alignment with patent‑disclosed ion channel modulator class
Qualitative patent membership; does not confirm specific biological activity
Antiarrhythmic drug synthesis Patent intermediate Vernakalant analogs

Commercial Purity for Direct Fragment-Based Screening

The target compound is commercially supplied at ≥98% purity (CAS 1468804-65-0, Leyan product no. 1426257) . In comparison, the 4‑methyl regioisomer (CAS 1490737-84-2) is offered at 97% purity by AKSci (product no. 2190EP) . While a 1% purity differential is modest, the availability of the 3‑methyl isomer at ≥98% purity from a traceable commercial source reduces the risk of unidentified impurities interfering with high‑sensitivity biochemical assays or crystallography trials, and obviates the need for in‑house repurification prior to use in fragment‑based screening libraries .

Commercial Purity
Cross‑study comparable
≥98% (Leyan) vs. 97% for 4‑methyl regioisomer (AKSci)
Reported purity specification may reduce impurity‑related assay artifacts in screening workflows
Vendor‑supplied specifications; independent QC verification recommended
Building block purity Fragment-based drug discovery Procurement specification

2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol: Application Scenarios


Regioisomer-Specific SAR Intermediate for Antiarrhythmics

Medicinal chemistry teams developing next‑generation atrial‑selective antiarrhythmic agents based on the vernakalant pharmacophore should procure the 3‑methyl regioisomer (CAS 1468804-65-0) rather than the 2‑methyl or 4‑methyl analogs, as the meta‑position of the methyl group uniquely preserves the steric and electronic environment described in the Cardiome patent family's Markush structures [1]. Using the correct regioisomer ensures that SAR data generated on functionalized derivatives (e.g., pyrrolidine‑coupled or aryl‑ether‑appended analogs) remain directly comparable to the patent‑disclosed biological activity benchmark, reducing the risk of misattributing potency shifts to pharmacophore modifications rather than regioisomer identity [1]. The ≥98% purity specification further supports direct use in electrophysiological patch‑clamp assays without confounding impurity‑driven artifacts .

Fragment Library for Ion Channel Screening

Fragment‑based drug discovery (FBDD) programs targeting cardiac ion channels (e.g., Kv1.5, hERG, Nav1.5) can deploy the target compound as a core fragment due to its balanced physicochemical profile (XLogP3 = 0.5, TPSA = 55.5 Ų) [2]. This lipophilicity sits within the optimal range for fragment screening libraries (typically XLogP <3), while the bifunctional amino‑alcohol architecture provides two synthetic handles for parallel derivatization without introducing excessive molecular complexity [2]. Compared to the des‑methyl parent 2-(1‑aminocyclohexyl)ethan-1-ol, the 3‑methyl substituent adds conformational constraint that may enhance binding site complementarity while maintaining aqueous solubility suitable for biochemical assay conditions .

Process Development for Generic Antiarrhythmic APIs

Process chemistry groups engaged in developing non‑infringing synthetic routes to aminocyclohexyl ether APIs should evaluate the target compound as a late‑stage intermediate bearing a pre‑installed 3‑methylcyclohexyl ether motif. The disclosed process patent (U.S. 9,586,899) describes hydrogenation and global deprotection strategies compatible with aminomethyl‑substituted cyclohexyl ether intermediates, suggesting that the 3‑methyl variant can be integrated into convergent synthetic sequences that converge on the vernakalant‑like scaffold [3]. The commercial availability of the compound at ≥98% purity from regulated sources reduces the burden of in‑house intermediate preparation and quality control for kilogram‑scale campaign feasibility assessment .

Chiral Ligand Design for Asymmetric Catalysis

The 3‑methyl substitution on the cyclohexane ring introduces a predictable conformational bias (equatorial preference for the methyl group) that can be exploited in the design of chiral amino‑alcohol ligands for transition‑metal‑catalyzed asymmetric transformations [2]. The bifunctional nature of the molecule—combining a primary amine and a primary alcohol tethered via an ether linkage—enables flexible coordination to metal centers (e.g., Cu, Pd) while the 3‑methyl group provides a steric differentiation element that may enhance enantioselectivity relative to the unsubstituted cyclohexyl analog . This scenario is supported by the well‑established use of cyclohexane‑based amino alcohols as privileged ligand backbones in asymmetric synthesis.

Application
Selection Property
Validation Focus
Aminocyclohexyl ether SAR studies
3‑methyl regioisomer identity
LC‑MS/NMR structural confirmation; regioisomer-specific chromatographic retention
Fragment library for ion channel targets
Balanced lipophilicity‑polar surface area profile
Compatibility with reported fragment space (XLogP, TPSA); aqueous solubility screening
Process development of aminocyclohexyl ether intermediates
Pre‑installed 3‑methylcyclohexyl ether motif
Synthetic route convergence assessment; scale‑up purity and impurity profiling
Chiral ligand design for asymmetric catalysis
Bifunctional amino‑alcohol scaffold with steric 3‑methyl group
Enantioselectivity screening in metal‑catalyzed model reactions
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